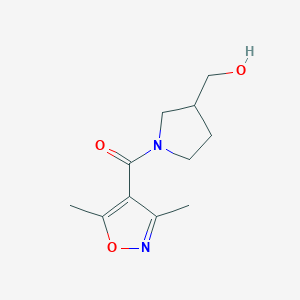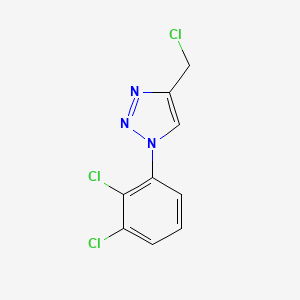
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
説明
The compound “4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a chloromethyl group (-CH2Cl) and a 2,3-dichlorophenyl group attached to the triazole ring .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, often serving as a scaffold in medicinal chemistry due to their stability and versatility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and dichlorophenyl groups) would influence its properties .科学的研究の応用
Synthesis of Energetic Salts
Triazolyl-functionalized energetic salts have been synthesized using reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, making them potentially useful in material science applications, particularly in the field of energetics (Wang, Gao, Ye, & Shreeve, 2007).
Intermediate for Pesticides
The compound has been used as an important intermediate in the preparation of pesticides. Its synthesis involves hydroxymethylation and reaction with thioyl chloride, yielding a product crucial for pesticide formulation (Ying, 2004).
Corrosion Inhibition
4H-1,2,4-triazole derivatives, closely related to the specified compound, have been studied for their effectiveness in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These derivatives demonstrate significant potential as corrosion inhibitors in industrial applications (Bentiss et al., 2007).
Molecular Interaction Analysis
Studies have been conducted to understand the intermolecular interactions in derivatives of 1,2,4-triazoles. These investigations provide insights into the structural and electronic effects that are essential for various chemical and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis of Antifungal Compounds
Research into the synthesis of novel triazoles, including those derived from 1,2,4-triazoles, has shown promise in developing new antifungal agents. These compounds have been tested for their efficacy against various fungal strains, highlighting their potential in medical and agricultural applications (El-Reedy & Soliman, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-(2,3-dichlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDXZOYQDTOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



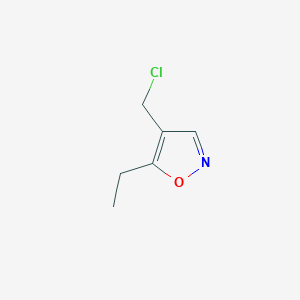

![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
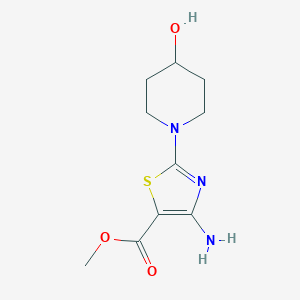
![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)
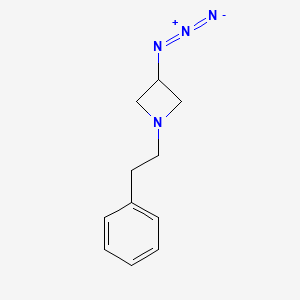
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

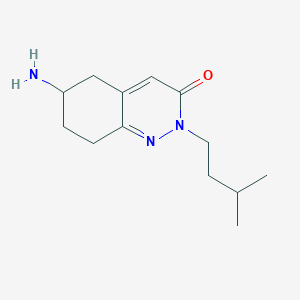
![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)
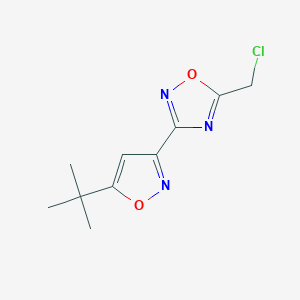

![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)
